molecular formula C17H26N2O4S B5607462 N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide

Katalognummer B5607462
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: FQYBKAHKBYUZFC-DLBZAZTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide, also known as BMS-986166, is a small molecule drug that has shown promising results in preclinical trials as a potential treatment for autoimmune diseases. The drug was developed by Bristol-Myers Squibb and is currently in the early stages of clinical trials.

Wirkmechanismus

N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide works by inhibiting the activity of a protein called TYK2, which is involved in the signaling pathways that activate Th17 cells. By blocking TYK2, this compound prevents the activation of Th17 cells and reduces inflammation in the affected tissues.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation in preclinical studies, which suggests that it may be effective in treating autoimmune diseases. The drug has also been shown to have a good safety profile in animal studies, with no significant adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide as a potential treatment for autoimmune diseases is its specificity for TYK2, which may reduce the risk of side effects compared to other drugs that target multiple proteins in the immune system. However, one limitation of the drug is that it is still in the early stages of clinical development, and its efficacy and safety in humans have not yet been fully established.

Zukünftige Richtungen

There are several potential future directions for research on N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide. One area of interest is the drug's potential as a treatment for other autoimmune diseases beyond psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Another area of research could focus on the development of combination therapies that include this compound along with other drugs that target different components of the immune system. Additionally, further studies will be needed to fully understand the drug's mechanism of action and its effects on the immune system.

Synthesemethoden

The synthesis of N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide involves several steps, starting with the reaction of 4-methoxybenzaldehyde with pyrrolidine to form 4-(4-methoxyphenyl)pyrrolidine. This compound is then reacted with butanesulfonyl chloride to form the sulfonyl derivative, which is subsequently reacted with N-(tert-butoxycarbonyl)glycine to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide has been shown to have potential as a treatment for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, the drug has been shown to inhibit the activity of a specific type of immune cell called Th17 cells, which are known to play a key role in the development of autoimmune diseases.

Eigenschaften

IUPAC Name

N-[(3S,4R)-1-butylsulfonyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-4-5-10-24(21,22)19-11-16(17(12-19)18-13(2)20)14-6-8-15(23-3)9-7-14/h6-9,16-17H,4-5,10-12H2,1-3H3,(H,18,20)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYBKAHKBYUZFC-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CC(C(C1)NC(=O)C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)(=O)N1C[C@H]([C@@H](C1)NC(=O)C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.